![molecular formula C42H81O13P B1220321 2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate
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Overview
Description
1-O-(1-O-hexadecanoyl-2-O-heptadecanoyl-sn-glycero-3-phosphono)-1D-myo-inositol is a phosphatidylinositol where the 1- and 2-O-acyl groups are hexadecanoyl and heptadecanoyl respectively. It has a role as an epitope.
Scientific Research Applications
Monomers for Adhesive Polymers
The compound has applications in adhesive polymer synthesis. For instance, research has shown the synthesis of hydrolytically stable phosphonic acid monomers, which are well dissolved in water and have significant adhesive properties (Moszner et al., 2001).
Synthesis and Reaction Studies
This compound is involved in various synthesis and reaction processes. An example includes the reaction of related compounds with 3-methoxy-2-methylphenol, leading to complex molecular structures (Sadykova et al., 2011).
Aminophospholipid-Linked Maillard Products
In the study of lipid oxidation, derivatives of this compound have been synthesized for use as reference compounds in liquid chromatography-mass spectrometry methods (Utzmann & Lederer, 2000).
Synthesis of Heterocycles
Compounds with structural similarities have been used in the synthesis of heterocyclic compounds, playing a crucial role in creating complex molecular structures (Gerber & Vogel, 2001).
Carnitine Palmitoyltransferase I Inhibitor Synthesis
In medicinal chemistry, similar compounds have been synthesized as inhibitors of Carnitine Palmitoyltransferase I, demonstrating the compound's relevance in drug synthesis and pharmacology (Prashad et al., 2002).
Enzyme Inhibitor Synthesis
The compound has been used in the synthesis of analogs acting as enzyme inhibitors, highlighting its role in biochemical research and drug discovery (Dardonville & Gilbert, 2003).
Crystal Structure Determination
The compound's derivatives are used in crystallography to determine the crystal structures of complex organic molecules (Kurbanova et al., 2009).
properties
Product Name |
2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate |
---|---|
Molecular Formula |
C42H81O13P |
Molecular Weight |
825.1 g/mol |
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] heptadecanoate |
InChI |
InChI=1S/C42H81O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(44)54-34(33-53-56(50,51)55-42-40(48)38(46)37(45)39(47)41(42)49)32-52-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,37-42,45-49H,3-33H2,1-2H3,(H,50,51)/t34-,37?,38-,39+,40-,41-,42?/m1/s1 |
InChI Key |
QVAGJHIIXLLVCI-HRMRQFJOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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